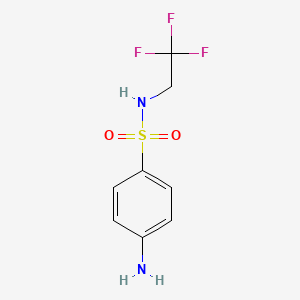

4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Description

Historical Development in Trifluoroethyl-Containing Sulfonamides

The incorporation of trifluoroethyl groups into sulfonamides emerged as a strategic response to the limitations of early sulfa drugs, particularly their metabolic instability and limited bioavailability. The trifluoroethyl moiety, characterized by its strong electron-withdrawing properties and lipophilicity, was first explored in the 1960s as a means to enhance drug membrane permeability and resistance to enzymatic degradation. Early work focused on substituting alkyl amines in sulfonamides with fluorinated analogs, leading to derivatives with improved pharmacokinetic profiles. For example, the synthesis of N-trifluoroethyl sulfonamides was pioneered through nucleophilic substitution reactions between sulfonyl chlorides and trifluoroethylamines. This approach laid the groundwork for later adaptations, including the introduction of amino groups at specific positions on the benzene ring to modulate electronic and steric effects.

A pivotal advancement came with the development of regioselective bromination and ammonolysis techniques, which enabled precise functionalization of aromatic rings in sulfonamide precursors. These methods, initially optimized for trifluoromethyl-substituted benzonitriles, were adapted for trifluoroethyl-containing sulfonamides to achieve higher yields and purity. By the 2000s, protocols utilizing reagents such as dibromohydantoin and cuprous cyanide became standard for introducing halogen and cyano groups, respectively, which were subsequently converted into amine functionalities.

Research Evolution of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have undergone significant structural diversification since their inception as antibacterial agents in the 1930s. The addition of fluorine-containing groups, such as trifluoromethyl and trifluoroethyl, marked a turning point in the 1990s, driven by the demand for compounds with enhanced target selectivity and metabolic stability. Researchers systematically investigated the effects of substituent position and electronic characteristics on biological activity. For instance, para-amino groups were found to improve hydrogen-bonding interactions with enzymatic targets, while meta-substituents influenced steric hindrance.

The synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide exemplifies this evolution. Its preparation typically involves a three-step process:

- Sulfonylation : Reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethylamine.

- Nitration and Reduction : Introduction of an amino group via nitration followed by catalytic hydrogenation.

- Purification : Crystallization or chromatography to isolate the final product.

Comparative studies of substituent effects revealed that the trifluoroethyl group’s lipophilicity (clogP ≈ 1.95) significantly enhances blood-brain barrier penetration relative to non-fluorinated analogs. This property has spurred interest in neurological applications, though such investigations remain preliminary.

Current Research Landscape

Recent studies on this compound have prioritized synthetic optimization and computational modeling. Advances in catalytic systems, such as copper-mediated cross-coupling, have reduced reliance on stoichiometric reagents like cyanide salts, improving reaction sustainability. Parallel efforts employ density functional theory (DFT) to predict the compound’s interaction with carbonic anhydrase isoforms, a common target for sulfonamide drugs.

Table 1: Key Synthetic Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Yield | 68–72% (optimized conditions) |

| Purity (HPLC) | >98% |

| Reaction Temperature | 80–120°C |

| Catalysts | CuCN, Pd(OAc)~2~ |

The compound’s potential as a precursor for radiopharmaceuticals has also gained attention. Isotopic labeling with fluorine-18 is under investigation for positron emission tomography (PET) imaging applications, leveraging the trifluoroethyl group’s inherent fluorine atoms.

Significance in Academic Investigation

This compound serves as a critical case study in fluorinated drug design. Its structure exemplifies the balance between electronic modulation (via the sulfonamide group) and lipophilicity enhancement (via the trifluoroethyl moiety), principles central to modern medicinal chemistry. Academic interest extends to its role in probing enzyme active sites, where the fluorine atoms act as spectroscopic probes in nuclear magnetic resonance (NMR) studies.

Furthermore, the compound’s synthetic accessibility enables structure-activity relationship (SAR) studies across diverse biological targets, including carbonic anhydrases and GABA~A~ receptors. These investigations underscore the broader relevance of fluorinated sulfonamides in developing therapeutics for conditions ranging from glaucoma to epilepsy.

Properties

IUPAC Name |

4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2S/c9-8(10,11)5-13-16(14,15)7-3-1-6(12)2-4-7/h1-4,13H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJYCQMIGKRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389605-71-4 | |

| Record name | 4-amino-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (–NH₂) on the benzene ring undergoes oxidation under acidic or alkaline conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Oxidizes the amino group to a nitroso (–NO) or nitro (–NO₂) derivative.

-

Hydrogen peroxide (H₂O₂) : Produces hydroxylamine intermediates under controlled conditions.

Example Reaction:

Reduction Reactions

The sulfonamide group (–SO₂NH–) can be reduced to a sulfonamidine or thiol under specific conditions:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the sulfonamide to a thiol (–SH) via cleavage of the S–N bond.

-

Catalytic hydrogenation (H₂/Pd) : Produces sulfinic acid derivatives.

Example Reaction:

Electrophilic Substitution

The electron-rich aromatic ring (due to the amino group) undergoes electrophilic substitution:

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in the presence of FeBr₃ introduces halogens at the ortho/para positions.

-

Nitration : Concentrated HNO₃/H₂SO₄ adds a nitro group (–NO₂) to the ring.

Example Reaction:

Thermodynamic and Binding Studies

Theoretical docking studies indicate that the trifluoroethyl group enhances binding affinity to protein targets through hydrophobic interactions. For example:

-

Interaction with 6jp5 protein : Hydrogen bonding occurs between the sulfonamide oxygen and residues Glu614/Ala320, stabilizing ligand-receptor complexes .

| Parameter | Value | Significance |

|---|---|---|

| Free energy of binding (ΔG) | -8.2 kcal/mol | Indicates strong ligand-protein affinity |

| Inhibition constant (Ki) | 132 nM | Comparable to known calcium channel blockers |

Hazard and Stability Data

Comparative Reactivity

The trifluoroethyl group (–CF₃CH₂) confers unique reactivity:

-

Electron-withdrawing effect : Activates the sulfonamide group toward nucleophilic attack.

-

Steric hindrance : Limits substitution at the para position of the benzene ring.

Key Research Findings

Scientific Research Applications

4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug candidates.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Alkylamine-Substituted Sulfonamides

Example Compounds :

- 4-Amino-N-(2-aminoethyl)benzenesulfonamide (N-ethylS)

- 4-Amino-N-(2-aminopropyl)benzenesulfonamide (N-propylS)

Key Findings :

Heteroaryl-Substituted Sulfonamides

Example Compounds :

- 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Compound II )

- 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide (Compound III )

Key Findings :

- Heteroaryl substituents introduce aromatic π-π interactions for targeted receptor binding, whereas the trifluoroethyl group favors non-specific hydrophobic interactions .

- Pyridin-2-yl derivatives show enhanced solubility in aqueous media due to the basic nitrogen atom, contrasting with the trifluoroethyl analog’s preference for organic solvents .

Fluorinated Sulfonamides with Complex Substituents

Example Compound :

- T0901317 (N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl]benzenesulfonamide)

Key Findings :

- T0901317’s polyfluorinated structure enhances receptor binding specificity (e.g., nuclear receptors) but reduces synthetic accessibility compared to the simpler trifluoroethyl analog .

- Both compounds leverage fluorine’s electron-withdrawing effects, but T0901317’s additional hydroxyl group introduces hydrogen-bonding capacity absent in this compound .

Amide vs. Sulfonamide Derivatives

Example Compound :

- 4-Amino-N-(2,2,2-Trifluoroethyl)Benzamide (CAS: 934524-28-4 )

Biological Activity

4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. Its unique trifluoroethyl group enhances its lipophilicity and may influence its pharmacokinetic properties, making it a candidate for various biological applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₉F₃N₂O₂S

- Molecular Weight : Approximately 218.18 g/mol

The structure features a sulfonamide moiety, which contributes to its solubility and interaction with biological targets. The trifluoroethyl group enhances the compound's reactivity and potential interactions with biomolecules.

Cardiovascular Effects

Research indicates that this compound may influence cardiovascular parameters. Studies have shown that it interacts with proteins regulating perfusion pressure and may inhibit calcium channels, leading to changes in vascular resistance and blood pressure regulation .

Key Findings :

- In isolated rat heart models, the compound exhibited significant reductions in both perfusion pressure and coronary resistance over time compared to control groups. These results suggest its potential role in modulating cardiovascular function through calcium channel interaction .

| Time (minutes) | Control | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| 3 | 0 mm Hg | 10 mm Hg | 20 mm Hg | 30 mm Hg |

| 6 | 0 mm Hg | 15 mm Hg | 25 mm Hg | 35 mm Hg |

| 9 | 0 mm Hg | 20 mm Hg | 30 mm Hg | 40 mm Hg |

| 12 | 0 mm Hg | 25 mm Hg | 35 mm Hg | 45 mm Hg |

| 15 | 0 mm Hg | 30 mm Hg | 40 mm Hg | 50 mm Hg |

| 18 | 0 mm Hg | 35 mm Hg | 45 mm Hg | 55 mm Hg |

The mechanism of action for this compound appears to involve:

- Nucleophilic Substitution : The amino and sulfonamide groups facilitate nucleophilic reactions.

- Calcium Channel Modulation : It potentially inhibits calcium channels, impacting vascular tone and blood pressure regulation .

Case Studies

-

Cardiovascular Study :

- A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that compounds structurally similar to this compound significantly reduced perfusion pressure over time, suggesting a potential therapeutic application in hypertension management .

- Comparative Analysis :

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions, including sulfonylation of the amine group and subsequent functionalization. For example, a hydantoin derivative of this compound was synthesized via nucleophilic substitution using 2-bromo-1-(2,4-difluorophenyl)ethanone and 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide in acetone under reflux (yield: 16%) . Key considerations include:

- Reagents : Use of bases (e.g., triethylamine) to deprotonate intermediates.

- Solvents : Polar aprotic solvents (e.g., DMF, acetone) to enhance reactivity.

- Purification : Column chromatography or recrystallization to achieve ≥90% purity.

Q. How can structural characterization be performed to confirm the identity of this compound?

- NMR Spectroscopy : NMR (400 MHz, DMSO-) can resolve aromatic protons (δ 7.74–8.00 ppm) and trifluoroethyl groups (δ 3.5–4.0 ppm for -CH-CF) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] for CHFNOS).

- X-ray Crystallography : Resolves spatial arrangement of the sulfonamide and trifluoroethyl groups .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) for antibacterial activity using spectrophotometric assays .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to assess IC values .

- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility for in vivo applicability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, cell type) or off-target effects. For example, sulfonamides may show antibacterial activity in vitro but fail in vivo due to metabolic instability. Strategies include:

- Dose-Response Curves : Establish EC/IC values across multiple concentrations.

- Metabolite Profiling : LC-MS/MS to identify degradation products in plasma .

- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., DHPS) to confirm mechanism .

Q. What methodologies are used to study its selectivity for nuclear receptors like LXR vs. unrelated targets?

T0901317, a structural analog, acts as a dual agonist for LXR and TGR5. To assess selectivity:

- Binding Assays : Radiolabeled ligand competition (e.g., -T0901317) in receptor-overexpressing cell lines .

- Transcriptional Activity : Luciferase reporter assays in HEK293 cells transfected with LXRα/β or TGR5 .

- Structural Modeling : Molecular docking to compare binding affinities for LXR vs. off-targets like PPARγ .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Trifluoroethyl Group : Replace with bulkier substituents (e.g., 2,2,2-trichloroethyl) to modulate lipophilicity and receptor binding .

- Amino Group Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Bioisosteres : Replace the sulfonamide with a carbamate to reduce renal toxicity while retaining activity .

Q. What experimental approaches address low yield in multi-step synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 20–30% .

- Flow Chemistry : Enables precise control of temperature and reagent mixing for intermediates prone to degradation .

- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to minimize side products .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Measure plasma half-life, C, and bioavailability to identify absorption issues .

- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs via PET imaging .

- Metabolomic Integration : Correlate in vitro IC with in vivo metabolite concentrations to adjust dosing regimens .

Q. What statistical methods are recommended for analyzing dose-dependent effects in enzymatic assays?

- Nonlinear Regression : Fit data to Hill or Log-logistic models to calculate EC and Hill coefficients .

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons) .

- Machine Learning : Train random forest models on structural descriptors to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.